molecular formula C14H23NO6 B13613923 1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylicacid

1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylicacid

Cat. No.: B13613923
M. Wt: 301.34 g/mol
InChI Key: IJTSKIFWXRTPOA-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is a synthetic organic compound It is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxyoxan-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the tert-butoxycarbonyl group and the hydroxyoxan-4-yl substituent. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection during chemical reactions, allowing for selective modification of other functional groups. The hydroxyoxan-4-yl substituent may participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
  • tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Uniqueness

1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is unique due to the presence of both the azetidine ring and the hydroxyoxan-4-yl substituent. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

3-(4-hydroxyoxan-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C14H23NO6/c1-12(2,3)21-11(18)15-8-13(9-15,10(16)17)14(19)4-6-20-7-5-14/h19H,4-9H2,1-3H3,(H,16,17)

InChI Key

IJTSKIFWXRTPOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)C2(CCOCC2)O

Origin of Product

United States

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